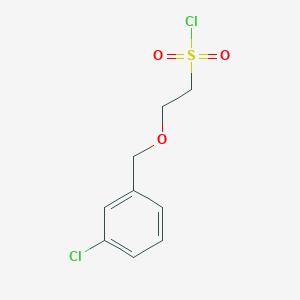

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride

Beschreibung

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-chlorobenzyl ether group linked to an ethane-sulfonyl chloride backbone. This compound serves as a critical intermediate in synthesizing sulfonamide-based pharmaceuticals, particularly β-lactamase inhibitors, which are pivotal in combating antibiotic resistance .

Eigenschaften

Molekularformel |

C9H10Cl2O3S |

|---|---|

Molekulargewicht |

269.14 g/mol |

IUPAC-Name |

2-[(3-chlorophenyl)methoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C9H10Cl2O3S/c10-9-3-1-2-8(6-9)7-14-4-5-15(11,12)13/h1-3,6H,4-5,7H2 |

InChI-Schlüssel |

GXGTZYJPFRULFM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)COCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Analyse Chemischer Reaktionen

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives.

Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Wissenschaftliche Forschungsanwendungen

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound is compared with structurally related sulfonyl chlorides and sulfonamides, focusing on reactivity, synthetic utility, and applications.

Key Observations:

Reactivity: The sulfonyl chloride group in 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride enables nucleophilic substitution (e.g., with amines to form sulfonamides), a feature shared with benzene-1,3-disulfonyl chloride. However, the latter’s dual -SO₂Cl groups enhance crosslinking efficiency in polymer chemistry.

This contrasts with non-chlorinated analogs, which show reduced antimicrobial activity.

Synthetic Complexity: Multi-step synthesis (e.g., O-alkylation, Boc deprotection) for 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride derivatives increases procedural complexity compared to monosubstituted sulfonyl chlorides like toluene-4-sulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.